![molecular formula C11H17FO4 B2722685 Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1260796-05-1](/img/structure/B2722685.png)

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate

Übersicht

Beschreibung

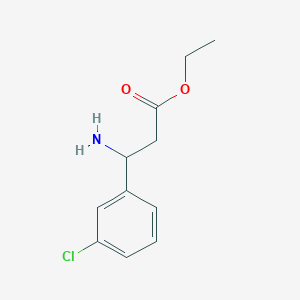

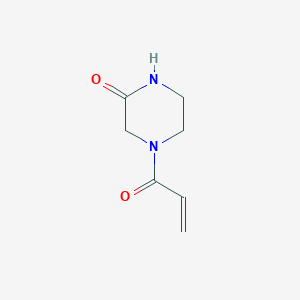

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H17FO4 . It has a molecular weight of 232.25 . The compound is colorless to yellow in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3 . The compound’s structure is characterized by a spirocyclic system, which includes a fluorine atom at the 8th position . Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 232.25 .Wissenschaftliche Forschungsanwendungen

Supramolecular Arrangements

The study of cyclohexane-5-spirohydantoin derivatives, which includes compounds similar to Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate, provides insights into the relationship between molecular structure and crystal structure. These compounds play a significant role in forming supramolecular arrangements without solvent molecules, influenced by the substituents on the cyclohexane ring. These arrangements are crucial for understanding the self-assembly processes in materials science and drug design (Graus et al., 2010).

Synthesis of Spiroacetals

Spiroacetals are a significant class of compounds with applications in natural product synthesis and pharmaceutical chemistry. The flexible synthesis of enantiomerically pure dioxaspiro decanes from propargylic and homopropargylic alcohols, as described by Schwartz et al. (2005), showcases the utility of these compounds in creating complex molecular architectures. This approach enables the construction of spiroacetal frameworks with potential applications in drug synthesis and agrochemicals (Schwartz et al., 2005).

Nonlinear Optical Materials

The compound 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrates potential as a new organic material for nonlinear optical devices. Its successful synthesis, purification, and characterization, along with its ability to generate second harmonic generation, highlight its promise for applications in frequency doublers for laser diodes in the blue region. This research opens up new avenues for the development of advanced optical materials (Kagawa et al., 1994).

Mass Spectrometric Study

The mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane provides valuable insights into the fragmentation patterns of spirocyclic compounds, which are essential for the structural elucidation of complex organic molecules. Understanding these patterns is crucial for the application of mass spectrometry in organic synthesis, pharmacology, and analytical chemistry (Solomons, 1982).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKUVGPOFUCQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2(CC1)OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)

![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)

![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)